3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol
Overview
Description
3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol: is an organic compound with the molecular formula C5H10Cl2O . It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical synthesis processes and has applications in different industries, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol typically involves the chlorination of 2-methylpropan-1-ol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and reaction time to avoid over-chlorination.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors with continuous monitoring of reaction parameters. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 3-chloro-2-(chloromethyl)-2-methylpropanoic acid.
Reduction: Formation of 3-chloro-2-(chloromethyl)-2-methylpropan-1-amine.
Substitution: Formation of 3-hydroxy-2-(chloromethyl)-2-methylpropan-1-ol.
Scientific Research Applications
Chemistry: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules for research and development.
Biology: In biological research, this compound is used to study the effects of chlorinated organic compounds on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the chloromethyl group, which is highly electrophilic and can undergo nucleophilic attack.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their activity and stability.
DNA: It can interact with nucleophilic sites in DNA, potentially leading to mutations or other genetic alterations.
Cell Membranes: The compound can disrupt cell membranes by interacting with lipid components, affecting membrane integrity and function.
Comparison with Similar Compounds
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Comparison: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol is unique due to its specific structure, which includes a chloromethyl group attached to a tertiary carbon. This structural feature imparts distinct reactivity and properties compared to other chlorinated compounds. For example, the presence of the tertiary carbon makes it more resistant to certain types of chemical reactions, such as elimination, compared to compounds with primary or secondary chloromethyl groups.
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-5(2-6,3-7)4-8/h8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOANJBQUOFJQHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201761 | |
Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-54-4 | |
Record name | 3-Chloro-2-(chloromethyl)-2-methyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5355-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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